4-Methyl-1-naphthaleneboronic acid
Overview
Description
Synthesis Analysis
The synthesis of related naphthaleneboronic acids involves various methodologies, including Grignard reactions. For instance, naphthalene-1,4-diboronic acid was synthesized via a Grignard reaction, showcasing the synthetic approach towards boronic acid derivatives from naphthalene compounds (Allen & Roscoe, 1969). Although not directly for 4-Methyl-1-naphthaleneboronic acid, these methodologies highlight the general strategies in synthesizing naphthaleneboronic acid derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, has been characterized by various spectroscopic methods including FTIR, NMR, and X-ray diffraction, providing insights into the structural features of naphthalene derivatives (Sarojini et al., 2012). These studies are crucial for understanding the electronic and geometric structure, which influences the reactivity and properties of the molecule.
Chemical Reactions and Properties
Naphthaleneboronic acids engage in various chemical reactions, notably in cross-coupling reactions such as Suzuki-Miyaura coupling, due to the boronic acid functionality. These reactions enable the formation of carbon-carbon bonds, providing a pathway to synthesize diverse organic compounds. The differential protection of diboron for regioselective diboration of alkynes represents a sophisticated application, highlighting the versatility of naphthaleneboronic acids in organic synthesis (Iwadate & Suginome, 2010).
Physical Properties Analysis
The physical properties of naphthaleneboronic acids and their derivatives, such as solubility, melting points, and crystal structure, are determined by their molecular structure. These properties are essential for their practical applications in synthesis and materials science. For example, the synthesis, crystal structures, and corrosion inhibition potentials of certain naphthalene derivatives have been studied, indicating the importance of structural analysis in understanding their physical properties (Elemike et al., 2017).
Scientific Research Applications
One known application of “4-Methyl-1-naphthaleneboronic acid” is as a reactant for Suzuki-Miyaura coupling . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry and materials science .
Safety And Hazards
4-Methyl-1-naphthaleneboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
(4-methylnaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQEUGNYSVSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378510 | |
Record name | 4-Methyl-1-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthaleneboronic acid | |
CAS RN |
103986-53-4 | |
Record name | 4-Methyl-1-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Methylnaphthalen-1-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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